![molecular formula C14H18ClN3 B3013935 6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole CAS No. 2175787-51-4](/img/structure/B3013935.png)
6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains an indole group, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves multi-step procedures. For example, a structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, was synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on the functional groups present in the molecule and the reaction conditions. For instance, the piperazine ring can undergo reactions such as alkylation, acylation, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on its molecular structure. For instance, the presence of the piperazine ring might influence its solubility, melting point, and other physical properties .Scientific Research Applications
5-HT6 Receptor Ligands and Cognitive Disorders
A study by Nirogi et al. (2016) synthesized derivatives of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole as potential ligands for the 5-HT6 receptor, demonstrating applications in the treatment of cognitive disorders. These compounds showed potent in vitro binding affinity, selectivity, good pharmacokinetics, and efficacy in animal cognition models.
Potential in Parkinson's Disease Treatment
Das et al. (2015) explored N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, leading to compounds with high affinity at both D2 and D3 receptors. These showed promise in Parkinson's disease (PD) treatment, with neuroprotective properties in PD animal models (Das et al., 2015).
Synthesis of Ziprasidone
The synthesis process of ziprasidone, an antipsychotic drug, involves derivatives of 6-chloro-indole. Yi et al. (2010) described a method producing ziprasidone with good yield and quality, indicating its relevance in pharmaceutical manufacturing (Yi et al., 2010).
Serotonin 5-HT2 Receptor Antagonism
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles, showing potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds were evaluated for their potential as antipsychotic drugs, demonstrating the relevance of indole derivatives in neuropsychiatric drug development (Perregaard et al., 1992).
Palladium-Catalyzed Synthesis for Indole Derivatives
Ambrogio et al. (2006) discussed the palladium-catalyzed synthesis of 2-(piperazin-1-ylmethyl)indoles, yielding excellent results with various secondary amines. This chemical process is significant in the synthesis of indole-based compounds for diverse applications (Ambrogio et al., 2006).
Metabolism-Dependent Mutagenicity Studies
Chen et al. (2006) explored the metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. This study provided insights into the metabolic pathways and toxicological implications of such compounds (Chen et al., 2006).
Safety And Hazards
Future Directions
Given the wide range of biological activities associated with piperazine derivatives, “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” could potentially be developed into a therapeutic agent. Future research could focus on optimizing its synthesis, improving its physical and chemical properties, and investigating its mechanism of action .
properties
IUPAC Name |
6-chloro-1-(2-piperazin-1-ylethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-13-2-1-12-3-6-18(14(12)11-13)10-9-17-7-4-16-5-8-17/h1-3,6,11,16H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMONUHCGNNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)
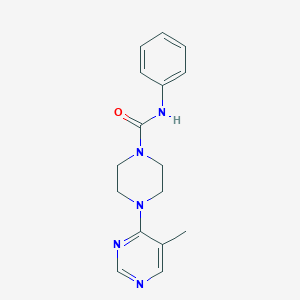
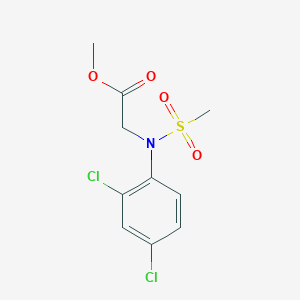
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)
![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)
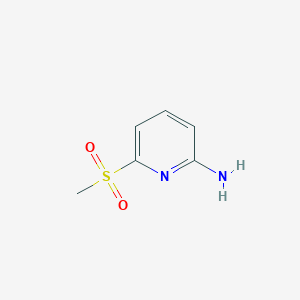
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)
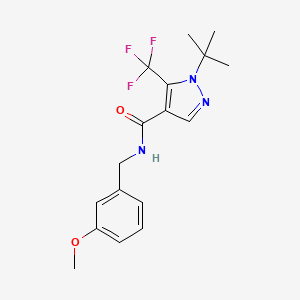
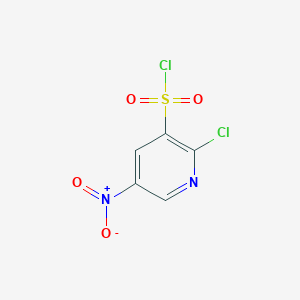
![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)